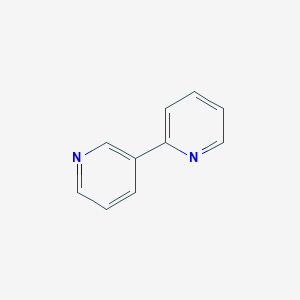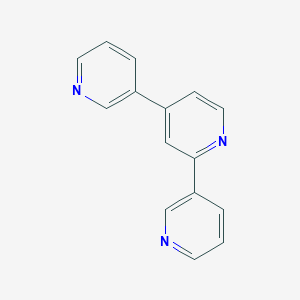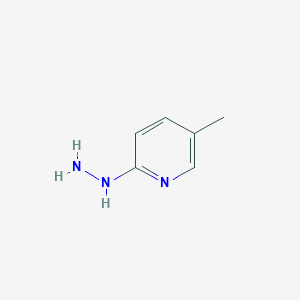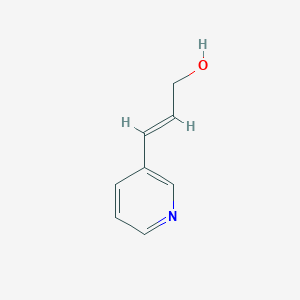
3-(3-Pyridyl)-2-propen-1-OL
描述
Synthesis Analysis
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL involves several steps, starting from commercially available picolinaldehyde. Vinylation of picolinaldehyde results in 1-(2-Pyridyl)-2-propen-1-ol, which serves as a precursor for further chemical transformations. This method allows for the efficient synthesis of the indolizidine skeleton, showcasing the versatility of 3-(3-Pyridyl)-2-propen-1-OL in organic synthesis (Giomi et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridyl)-2-propen-1-OL and its derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure analysis of α,β-unsaturated ketone derivatives of 3-(3-Pyridyl)-2-propen-1-OL has shown that the pyridine plane and the adjacent phenyl plane are almost coplanar, which influences their reactivity and interaction with other molecules (Wang et al., 2013).
Chemical Reactions and Properties
3-(3-Pyridyl)-2-propen-1-OL undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. Notably, it exhibits unique reactivity by behaving as a Hantzsch ester mimic for the metal-free reduction of nitro groups to amino functions in electron-deficient aromatic and heteroaromatic nitro compounds. This reactivity is part of a domino process that leads to the formation of new functionalized aminoacylpyridines (Giomi et al., 2008).
科学研究应用
Reduction of Nitro Groups
One derivative, 1-(2-pyridyl)-2-propen-1-ol, demonstrates unique reactivity in the metal-free reduction of nitro groups in aromatic and heteroaromatic compounds. This leads to the formation of functionalized aminoacylpyridines in a one-pot process (Giomi, Alfini, & Brandi, 2008).
Metal-Free Reduction Agent
Another derivative, (2-pyridyl)phenyl methanol, is effective in the metal-free reduction of nitro aromatic compounds to form -amino esters, with the pyridine nucleus playing a crucial role (Giomi, Alfini, & Brandi, 2011).
Catalysis in Asymmetric Transfer Hydrogenation
RuCl2(PPh3)(L) complexes with ligands derived from this compound show excellent catalytic activity for asymmetric transfer hydrogenation of acetophenone by propan-2-ol (Yang et al., 1997).
Fluorescent Probes for Metal Ions
Derivatives like 3-(2-pyridyl)-2-pyrazoline exhibit strong affinity for divalent transition metal ions, particularly enhancing fluorescence intensity when combined with Zn2+ ions (Wang et al., 2001).
Influence on Proton-Transfer Reactions
The molecular structure of deazabipyridyls, including derivatives like 2-(2-hydroxyphenyl)pyridin-3-ol, significantly influences the efficiency of proton-transfer reactions in their excited state (Kaczmarek et al., 1994).
Synthesis of Indolizidine Systems
Extended procedures involving 1-(2-quinolyl)-2-propen-1-ol, a similar compound, allow for the synthesis of benzo-fused derivatives such as ()-benzo[e]lentiginosine (Giomi, Ceccarelli, & Brandi, 2018).
Formation of Complexes with Metals
Di-2-pyridylmethane and related ligands can form complexes with various metals like silver, copper, palladium, and zinc, which have potential applications in metallosupramolecular synthesis (Steel & Sumby, 2003).
Catalysts for Olefin Polymerization
Arylcyclometallated hafnium pyridyl-amido catalysts show potential in the efficient polymerization of olefins (Zuccaccia et al., 2008).
Antihistamine Activity
Isomeric structures of arylcyclometallated compounds influence their antihistamine activity, with certain geometries showing superiority (Ison & Casy, 1971).
Catalysis in Polymerization
Isomeric pyridyl -diketonate iron(III) complexes catalyze the ring-opening polymerization of -caprolactone, with specific complexes being more effective for higher molecular weight polymers (Lee et al., 2017).
安全和危害
The safety and hazards of 3-(3-Pyridyl)-2-propen-1-OL are not directly available from the search results. However, related compounds such as Diethyl(3-pyridyl)borane have been studied. These compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
未来方向
The future directions of 3-(3-Pyridyl)-2-propen-1-OL are not directly available from the search results. However, related compounds such as dietary phytochemicals have been studied. These compounds have protective effects against carcinogen exposure as well as carcinogenesis in general7. Another future direction is the use of nanotechnology-based chemoprevention approaches, which have established their potential to offer better efficacy and safety8.
属性
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-2-propen-1-OL | |
CAS RN |
120277-39-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



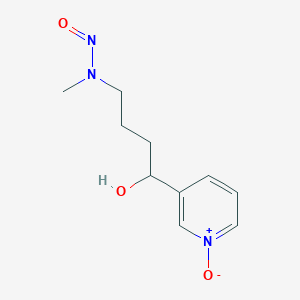

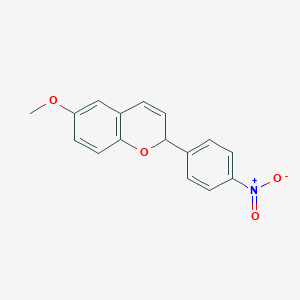
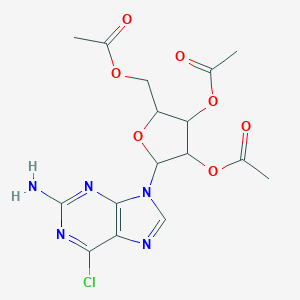
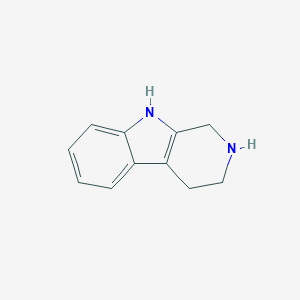
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
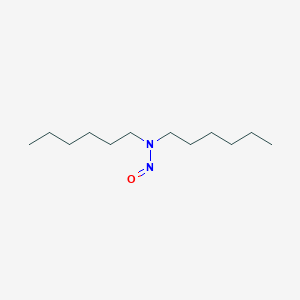
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)


